molecular formula C11H13FO2 B3375876 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one CAS No. 1156360-72-3

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one

Cat. No.: B3375876
CAS No.: 1156360-72-3
M. Wt: 196.22
InChI Key: BWPPWJKAKYCADA-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a methyl group on the propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 2-fluoro-4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-4-methoxyphenyl)-2-propanone: Similar structure but lacks the methyl group on the propanone chain.

    1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one is unique due to the combination of the fluorine atom, methoxy group, and methyl group on the propanone chain

Properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPPWJKAKYCADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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